Crabrolin

Description

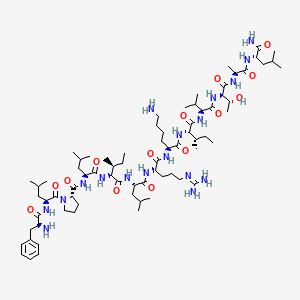

Structure

2D Structure

Properties

CAS No. |

93207-22-8 |

|---|---|

Molecular Formula |

C74H130N18O14 |

Molecular Weight |

1495.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C74H130N18O14/c1-17-44(13)58(90-67(100)54(36-41(7)8)85-68(101)56-30-25-33-92(56)73(106)55(37-42(9)10)87-63(96)49(76)38-48-26-20-19-21-27-48)70(103)86-53(35-40(5)6)66(99)83-51(29-24-32-80-74(78)79)64(97)82-50(28-22-23-31-75)65(98)89-59(45(14)18-2)71(104)88-57(43(11)12)69(102)91-60(47(16)93)72(105)81-46(15)62(95)84-52(61(77)94)34-39(3)4/h19-21,26-27,39-47,49-60,93H,17-18,22-25,28-38,75-76H2,1-16H3,(H2,77,94)(H,81,105)(H,82,97)(H,83,99)(H,84,95)(H,85,101)(H,86,103)(H,87,96)(H,88,104)(H,89,98)(H,90,100)(H,91,102)(H4,78,79,80)/t44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |

InChI Key |

QSXDPLQPNHGARA-KZQGOEDHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |

Other CAS No. |

93207-22-8 |

sequence |

FLPLILRKIVTAL |

Synonyms |

crabrolin Phe-Leu-Pro-Leu-Ile-Leu-Arg-Lys-Ile-Val-Thr-Ala-LeuNH2 |

Origin of Product |

United States |

Foundational & Exploratory

Structure-activity relationship of Crabrolin and its analogs

An In-depth Technical Guide to the Structure-Activity Relationship of Crabrolin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring tridecapeptide antimicrobial peptide (AMP) originally isolated from the venom of the European hornet, Vespa crabro.[1][2][3][4] Its native sequence is FLPLILRKIVTAL-NH2.[2][5][6] Like many AMPs, this compound has garnered interest for its potential as an alternative to conventional antibiotics due to its broad-spectrum antimicrobial and anticancer activities.[1][3][4] The study of this compound's structure-activity relationship (SAR) is crucial for designing synthetic analogs with enhanced therapeutic efficacy and reduced toxicity, paving the way for new drug candidates to combat antibiotic resistance and cancer.

Core Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs is primarily dictated by a balance of key physicochemical properties, including cationicity, hydrophobicity, and the resulting amphipathic secondary structure.

The Critical Role of Cationicity

The net positive charge is a dominant factor in the bioactivity of this compound analogs.

-

Enhanced Activity: Increasing the number of positively charged residues (arginine or lysine) generally leads to a significant improvement in both antibacterial and anticancer activities.[1][3][7][8] Cationicity-enhanced derivatives often exhibit lower toxicity to mammalian cells, resulting in a better therapeutic index.[1][3][8]

-

Loss of Activity: Conversely, a reduction in the net positive charge, as seen in the analog "this compound Minus," results in a near-complete loss of antimicrobial function, confirming the key role of electrostatic interactions with negatively charged bacterial membranes.[5][7][9]

-

Notable Analogs:

-

This compound-TR: A double-arginine-modified analog that displays exceptionally potent activity against the Gram-negative bacterium Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) of 4 µM, a thirty-fold improvement over the parent peptide's MIC of 128 µM.[1][3][4][10]

-

This compound Plus: An analog with increased positive charge that shows 2 to 8 times more activity than the wild-type peptide.[5][6]

-

Crabrolin21: A further optimized analog that demonstrates significantly lower MIC values across a broader microbial spectrum compared to this compound Plus.[5][6]

-

Influence of Amphipathicity and Secondary Structure

The spatial arrangement of hydrophobic and cationic residues is essential for membrane interaction.

-

Amphipathic Helix: In membrane-mimicking environments, this compound adopts an α-helical conformation.[5][8] This structure segregates hydrophobic and charged residues onto opposite faces of the helix, creating an amphipathic molecule. This arrangement is crucial for inserting into and disrupting the lipid bilayer of microbial membranes.

-

Activity-Structure Correlation: While a helical conformation is considered necessary for hemolytic (red blood cell-lysing) activity, it is not an absolute requirement for antibacterial activity.[2] However, the proper positioning of charged and hydrophobic residues to maintain an overall amphipathic character is a determining factor for potent antimicrobial efficacy.[2]

Quantitative Biological Data

The following tables summarize the antimicrobial, anticancer, and hemolytic activities of this compound and its key analogs.

Table 1: Antimicrobial Activity (MIC in µM) of this compound and Analogs

| Peptide | S. aureus | MRSA | E. faecium | E. coli | P. aeruginosa |

|---|---|---|---|---|---|

| This compound (WT) | 2[3][10] | 8[10] | 16[10] | >128 | 128[1][3] |

| This compound-TR | 1-8[10] | 1-8[10] | 1-8[10] | 2[10] | 4[1][3] |

| This compound Plus | - | - | - | 24[10] | >383[10] |

| Crabrolin21 | - | - | - | 4[10] | 16[10] |

| This compound-4R | ~2 | - | - | ~16 | - |

| This compound-4K | ~1 | - | - | ~16 | - |

Table 2: Anticancer & Hemolytic Activity of this compound and Analogs

| Peptide | Anticancer IC₅₀ (H838 cells, µM) | Hemolytic Activity (at 100 µM) |

|---|---|---|

| This compound (WT) | ~21.7 | Moderate |

| This compound-TR | ~36.0 | ~50%[10] |

| Crabrolin21 | - | ~90%[10] |

Data derived from graphical representations in cited literature where available.[11]

Proposed Mechanism of Action

The primary mechanism of action for this compound and its analogs involves the disruption of cell membrane integrity.[5][12] The process is believed to follow a multi-step model:

-

Electrostatic Attraction: The cationic peptide is initially attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Permeabilization: Upon binding, the peptide's amphipathic structure facilitates its insertion into the lipid bilayer. This disrupts the membrane's architecture, leading to the formation of pores or channels.[5]

-

Cell Death: The loss of membrane integrity causes leakage of essential intracellular contents, dissipation of ion gradients, and ultimately, cell death.[10] Some evidence also suggests that the peptides may translocate into the cytoplasm to interact with intracellular targets.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of peptide analogs.

Peptide Synthesis and Purification

-

Protocol: Solid-Phase Peptide Synthesis (SPPS) is the standard method, often performed on an automated peptide synthesizer.[10]

-

Resin: Fmoc-Rink-Amide resin is used to obtain C-terminally amidated peptides.

-

Coupling: Amino acids are sequentially coupled using an activator such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[10]

-

Deprotection: The Fmoc protecting group is removed with 20% piperidine in DMF between coupling steps.

-

Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing 94-95% trifluoroacetic acid (TFA) with scavengers like triisopropylsilane.[10][13]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity is confirmed by mass spectrometry (e.g., LC-MS).

-

Antimicrobial Susceptibility Testing

-

Protocol: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) in 96-well plates.[14]

-

Preparation: A two-fold serial dilution of the peptide is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: Plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is plated on agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3]

-

Hemolysis Assay

-

Protocol: This assay measures the peptide's lytic activity against red blood cells (erythrocytes).[4]

-

Preparation: Freshly collected erythrocytes are washed and resuspended in phosphate-buffered saline (PBS) to a final concentration (e.g., 2%).

-

Incubation: The erythrocyte suspension is incubated with serial dilutions of the peptide at 37°C for a set time (e.g., 1-2 hours).

-

Controls: PBS is used as a negative control (0% hemolysis) and a detergent like 0.1% Triton X-100 is used as a positive control (100% hemolysis).[4]

-

Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at 570 nm to quantify hemoglobin release.

-

Cell Viability and Cytotoxicity Assays

-

MTT Assay (Anti-proliferative): Measures the metabolic activity of cells as an indicator of viability.[3]

-

Cancer cells are seeded in 96-well plates and treated with various concentrations of the peptide.

-

After incubation (e.g., 24-48 hours), MTT reagent is added.

-

Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.

-

The absorbance is read on a plate reader, and the IC₅₀ (concentration inhibiting 50% of cell growth) is calculated.

-

-

LDH Assay (Cytotoxicity): Measures the release of lactate dehydrogenase (LDH) from damaged cells.[4][10]

-

Normal or cancer cells are treated with the peptides.

-

The culture medium is collected and assayed for LDH activity using a commercial kit.

-

LDH release is proportional to the number of lysed cells.

-

Biophysical Characterization

-

Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure of the peptides.[3]

-

Peptide solutions are prepared in different solvents: an aqueous buffer (e.g., 10 mM ammonium acetate) to represent a hydrophilic environment, and a membrane-mimicking solvent (e.g., 50% trifluoroethanol, TFE) to induce helical formation.[4]

-

CD spectra are recorded, typically from 190 to 250 nm. A characteristic spectrum with minima around 208 and 222 nm indicates an α-helical structure.

-

Conclusion

The structure-activity relationship of this compound is a clear example of how rational design can be used to optimize the therapeutic properties of a natural peptide. The key takeaways for drug development professionals are that enhancing cationicity and maintaining a balanced amphipathic α-helical structure are the most effective strategies for improving antimicrobial and anticancer efficacy while minimizing toxicity. Analogs like this compound-TR demonstrate the significant potential of this approach, converting a moderately active peptide into a potent agent against challenging pathogens like P. aeruginosa.[1] Further research focusing on protease stability and in vivo efficacy will be critical in translating these promising preclinical findings into viable therapeutic agents.

References

- 1. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structural and Functional Characterization of the Newly Designed Antimicrobial Peptide Crabrolin21 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural characterization and biological activity of this compound peptide isoforms with different positive charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Helical Wheel Projection of the Crabrolin Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial resistance poses a significant and escalating threat to global public health. The diminishing efficacy of conventional antibiotics has spurred intensive research into novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), which represent an ancient and effective component of the innate immune system of a wide range of organisms. This technical guide focuses on Crabrolin, a 13-residue cationic antimicrobial peptide originally isolated from the venom of the European hornet, Vespa crabro.[1][2]

This compound, with the amino acid sequence FLPLILRKIVTAL-NH2, exhibits a broad spectrum of antimicrobial activity.[1][3][4][5][6] Its mechanism of action is primarily attributed to its ability to adopt an amphipathic α-helical conformation in membrane-mimicking environments, allowing it to selectively interact with and disrupt the integrity of bacterial cell membranes.[3][5][6] The helical wheel projection is an indispensable tool for visualizing the amphipathic nature of such peptides, providing critical insights into their structure-function relationships and guiding the rational design of more potent and selective analogs. This guide will provide a comprehensive overview of the helical wheel projection of this compound, summarize its biological activity, and detail the experimental protocols for its characterization.

Physicochemical Properties and Antimicrobial Activity of this compound and Its Analogs

The antimicrobial efficacy of this compound and its derivatives is intrinsically linked to their physicochemical properties, such as net charge, hydrophobicity, and helical content. Numerous studies have focused on designing analogs of this compound with enhanced antimicrobial activity and reduced cytotoxicity by modifying these parameters.[7][8][9][10][11][12] The data presented below summarizes the key quantitative metrics for this compound and several of its well-characterized analogs.

| Peptide | Amino Acid Sequence | Net Charge | Hydrophobicity () | Reference(s) |

| This compound (WT) | FLPLILRKIVTAL-NH₂ | +2 | 0.977 | [7][8] |

| This compound Plus | FLPKILRKIVRAL-NH₂ | +3 | - | [3][10] |

| This compound Minus | FLPLILFWIVTAL-NH₂ | +1 | - | [3][10] |

| Crabrolin21 | FLPKILRKIVRALKKLLKKL-NH₂ | +6 | - | [3][5] |

| This compound-4R | FLPRILRKIVTAL-NH₂ | +3 | 0.768 | [13] |

| This compound-4K | FLPKILRKIVTAL-NH₂ | +3 | 0.770 | [13] |

| This compound-9R | FLPLILRKRVTAL-NH₂ | +3 | 0.761 | [13] |

| This compound-TR | FLPRILRKIVRAL-NH₂ | +4 | 0.671 | [13] |

Table 1: Physicochemical Properties of this compound and Its Analogs. The net charge and hydrophobicity () are critical determinants of the peptides' interaction with microbial membranes.

| Peptide | S. aureus (μM) | E. coli (μM) | P. aeruginosa (μM) | Reference(s) |

| This compound (WT) | 2 | >128 | 128 | [7] |

| This compound Plus | - | 24 | >383 | [8] |

| Crabrolin21 | - | 4 | 16 | [8] |

| This compound-TR | - | 2 | 8 | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Selected Bacterial Strains. The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Peptide | Hemolytic Activity (HC₅₀ in μM) | Reference(s) |

| This compound (WT) | >100 | [6] |

| This compound-TR | >512 | [7] |

Table 3: Hemolytic Activity of this compound and this compound-TR. HC₅₀ is the peptide concentration causing 50% hemolysis of red blood cells, a measure of cytotoxicity.

Helical Wheel Projection of this compound

The helical wheel projection is a two-dimensional representation of an α-helix as viewed down its longitudinal axis. This projection illustrates the spatial distribution of amino acid residues and is particularly useful for identifying amphipathic helices, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. This amphipathicity is a hallmark of many membrane-active antimicrobial peptides, including this compound.

Figure 1: Helical Wheel Projection of this compound. This diagram illustrates the amphipathic nature of the this compound peptide, with hydrophobic residues (yellow) and hydrophilic, positively charged residues (blue) largely segregated to opposite faces of the helix.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound and its analogs is the perturbation and disruption of bacterial cell membranes. This process can be conceptualized as a multi-step interaction:

-

Electrostatic Attraction: The positively charged residues (Lysine and Arginine) on the hydrophilic face of the helical peptide are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3][5][6]

-

Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic face of the peptide inserts into the lipid bilayer of the bacterial membrane.[5]

-

Membrane Permeabilization: The accumulation of peptides on and within the membrane leads to its destabilization, forming pores or channels. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.[3]

Figure 2: Experimental Workflow for this compound Analog Development. This diagram outlines the typical workflow for the design, synthesis, and characterization of novel this compound analogs with improved therapeutic potential.

Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in the characterization of this compound and its analogs.

Peptide Synthesis and Purification

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The purity and identity of the synthesized peptides are confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of the peptides in different environments.

-

Sample Preparation: Peptides are dissolved in an appropriate solvent, typically 10 mM sodium phosphate buffer (pH 7.4) for an aqueous environment, and in a membrane-mimicking solvent such as 50% trifluoroethanol (TFE) in buffer.[8] The final peptide concentration is typically in the range of 50-100 μM.

-

Data Acquisition: CD spectra are recorded at room temperature using a spectropolarimeter. Wavelength scans are performed from 190 to 260 nm with a bandwidth of 1 nm and a scanning speed of 50 nm/min.[10]

-

Data Analysis: The obtained spectra are corrected by subtracting the spectrum of the solvent blank. The mean residue ellipticity ([θ]) is calculated and plotted against the wavelength. The presence of characteristic minima at approximately 208 and 222 nm is indicative of an α-helical conformation.[14]

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Culture Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4][9]

-

Peptide Dilution: The peptides are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[4]

Hemolytic Activity Assay

The cytotoxicity of the peptides against eukaryotic cells is assessed by measuring their ability to lyse red blood cells (RBCs).

-

RBC Preparation: Freshly drawn human or animal red blood cells are washed several times with phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).[15][16]

-

Peptide Incubation: The peptides at various concentrations are incubated with the RBC suspension in a 96-well plate at 37°C for 1 hour.[15][16][17]

-

Measurement of Hemolysis: The plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength of 414 nm or 570 nm to quantify the amount of hemoglobin released.[15][16]

-

Data Analysis: The percentage of hemolysis is calculated relative to a positive control (RBCs lysed with 1% Triton X-100) and a negative control (RBCs in PBS alone).[15][17]

Conclusion

The this compound peptide serves as a promising template for the development of new antimicrobial agents. Its amphipathic α-helical structure, readily visualized through a helical wheel projection, is fundamental to its membrane-disrupting mechanism of action. By understanding the structure-activity relationships of this compound and its analogs, researchers can rationally design novel peptides with enhanced antimicrobial potency and selectivity, thereby contributing to the arsenal of therapeutics against multidrug-resistant pathogens. The experimental protocols detailed in this guide provide a robust framework for the characterization and evaluation of these next-generation antimicrobial peptides.

References

- 1. goldbio.com [goldbio.com]

- 2. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 5. Structural and Functional Characterization of the Newly Designed Antimicrobial Peptide Crabrolin21 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Peptide structure determination by circular dichroism (CD) spectroscopy [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.igem.org [static.igem.org]

- 16. researchgate.net [researchgate.net]

- 17. zenitscience.com [zenitscience.com]

The Crabrolin Peptide Family: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Promising Antimicrobial Peptide from Wasp Venom

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs), key components of the innate immune system of many organisms, represent a promising avenue of research. Among these, the Crabrolin peptide family, originally isolated from the venom of the European hornet (Vespa crabro), has garnered significant interest. This technical guide provides a comprehensive overview of this compound, its analogs, and their potential as next-generation antimicrobial and anticancer agents.

This compound is a 13-amino-acid-long cationic peptide with the sequence FLPLILRKIVTAL-NH2 and a net positive charge of +2 at neutral pH.[1] While the wild-type (WT) peptide exhibits modest antimicrobial activity, its structure has served as a template for the rational design of more potent and selective analogs.[2][3] This guide will delve into the structure-activity relationships, mechanism of action, and key experimental findings related to the this compound family, presenting quantitative data in a structured format and detailing the methodologies for its study.

Structure and Physicochemical Properties

The biological activity of this compound and its derivatives is intrinsically linked to their physicochemical properties, including cationicity, hydrophobicity, and their propensity to adopt an amphipathic α-helical conformation. This amphipathicity, with a clear separation of hydrophobic and charged residues, is crucial for its interaction with and disruption of microbial cell membranes.[1][3]

The table below summarizes the sequences and key properties of wild-type this compound and several of its notable analogs. The development of these analogs has been driven by the aim to enhance the peptide's net positive charge and optimize its amphipathic character, which has been shown to correlate with increased antimicrobial potency.[2][4]

| Peptide Name | Sequence | Net Charge | Hydrophobicity (H) | Helical Content | Notes |

| This compound (WT) | FLPLILRKIVTAL-NH₂ | +2 | High | High in TFE | The naturally occurring peptide from Vespa crabro venom.[1] |

| This compound Plus | FLPK ILRKIVR AL-NH₂ | +4 | Moderate | High in TFE | Designed for increased cationicity, leading to enhanced antimicrobial activity.[3] |

| This compound Minus | FLPLILFW IVTAL-NH₂ | 0 | Very High | High in TFE | A charge-neutral analog with diminished antimicrobial activity, highlighting the importance of positive charge.[3] |

| crabrolin21 | FLPKILRKIVRALKKLKKIL -NH₂ | +7 | Moderate | High in TFE | A longer analog with significantly improved antimicrobial activity and selectivity.[1] |

| This compound-4R | FLPLILRR IVTAL-NH₂ | +4 | Moderate | High in TFE | An analog with two arginine substitutions to increase cationicity.[2] |

| This compound-4K | FLPLILKK IVTAL-NH₂ | +4 | Moderate | High in TFE | An analog with two lysine substitutions to increase cationicity.[2] |

| This compound-TR | R LPLILR KIVTAL-NH₂ | +4 | Moderate | High in TFE | A potent analog with enhanced activity against Gram-negative bacteria.[2] |

TFE (Trifluoroethanol) is a solvent used to mimic the hydrophobic environment of a cell membrane and induce helical structure.

The amphipathic nature of these peptides when folded into an α-helix can be visualized using a helical wheel diagram.

Biological Activity

The primary biological activities of the this compound peptide family that have been extensively studied are their antimicrobial, hemolytic, and cytotoxic effects.

Antimicrobial Activity

This compound and its analogs exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The potency of this activity is largely dependent on the peptide's net positive charge and amphipathicity. Analogs with increased cationicity, such as this compound Plus and crabrolin21, demonstrate significantly lower Minimum Inhibitory Concentrations (MICs) compared to the wild-type peptide.[1][3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against various bacteria (in µM)

| Peptide | S. aureus | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae | Reference |

| This compound (WT) | 32 | 16 | 64 | >128 | 64 | [3] |

| This compound Plus | 4 | 2 | 8 | 64 | 8 | [3] |

| This compound Minus | >600 | >600 | >600 | >600 | >600 | [3] |

| crabrolin21 | 4 | 2 | 4 | 16 | 4 | [1] |

| This compound-TR | 2 | 1 | 2 | 4 | 8 | [2] |

Hemolytic and Cytotoxic Activity

A critical aspect of developing AMPs for therapeutic use is their selectivity for microbial cells over host cells. The hemolytic activity of this compound peptides against red blood cells and their cytotoxicity against other mammalian cells are therefore important parameters to evaluate. Generally, modifications that increase antimicrobial activity can also increase cytotoxicity. However, some analogs, like this compound-TR, have been shown to possess potent antimicrobial activity with a better therapeutic index.[2]

Table 2: Hemolytic Activity of this compound and its Derivatives

| Peptide | HC10 (µM) | HC50 (µM) | Reference |

| This compound | 34.58 | 120.65 | [5] |

| This compound-4R | 18.08 | 68.63 | [5] |

| This compound-4K | 10.44 | 68.63 | [5] |

| This compound-TR | 36.04 | 211.93 | [5] |

HC10 and HC50 represent the peptide concentrations required to cause 10% and 50% hemolysis of red blood cells, respectively.

Table 3: Cytotoxicity (IC50 in µM) of this compound-TR against various cell lines

| Cell Line | IC50 (µM) | Cell Type | Reference |

| HCT-116 | 2.81 | Colon Cancer | [3] |

| H838 | 4.64 | Lung Cancer | [3] |

| A549 | 8.35 | Lung Cancer | [3] |

| MCF-7 | 8.65 | Breast Cancer | [3] |

| U251MG | >10 | Glioblastoma | [3] |

| HMEC-1 | >25 | Normal Endothelial | [3] |

| HaCaT | >100 | Normal Keratinocyte | [3] |

IC50 is the concentration of the peptide that inhibits 50% of cell growth.

Mechanism of Action

The primary mechanism of action for the this compound peptide family is the disruption of the cell membrane integrity of target microbes. This process is generally understood to occur in a multi-step manner, initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following the initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer. This insertion perturbs the membrane structure, leading to the formation of pores or other forms of membrane disruption. The consequence is an increased permeability of the membrane, leakage of essential ions and metabolites, and ultimately, cell death.[1][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the this compound peptide family.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Peptide Dilution Series: The peptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the bacteria.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs).

-

Preparation of RBC Suspension: Freshly drawn red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in the buffer to a specific concentration (e.g., 2% v/v).

-

Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide at 37°C for a defined period (e.g., 1 hour). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

-

Measurement of Hemoglobin Release: After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

-

Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Membrane Permeability Assay (Sytox Green Assay)

This assay assesses the ability of the peptide to permeabilize bacterial membranes.

-

Bacterial Suspension Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS).

-

Sytox Green Staining: The bacterial suspension is incubated with a low concentration of Sytox Green, a fluorescent dye that cannot penetrate intact cell membranes, in the dark.

-

Peptide Addition and Fluorescence Measurement: The peptide is added to the bacterial suspension, and the increase in fluorescence is monitored over time using a fluorometer. When the peptide disrupts the bacterial membrane, Sytox Green enters the cell, binds to nucleic acids, and its fluorescence emission increases significantly.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.

-

Sample Preparation: The peptide is dissolved in various solvents, such as an aqueous buffer (to represent a non-membranous environment) and a membrane-mimicking solvent like trifluoroethanol (TFE) or in the presence of lipid vesicles.

-

CD Spectra Acquisition: The CD spectra of the peptide solutions are recorded over a specific wavelength range (typically 190-260 nm) using a CD spectropolarimeter.

-

Structural Analysis: The resulting spectra are analyzed to determine the secondary structure content. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm and a positive band around 192 nm.

Conclusion and Future Perspectives

The this compound peptide family represents a valuable class of molecules with significant potential for the development of novel anti-infective and anticancer therapies. The wild-type peptide, though of moderate activity, has proven to be an excellent scaffold for the design of highly potent and selective analogs. The clear structure-activity relationships, centered on cationicity and amphipathicity, provide a rational basis for further optimization.

Future research should focus on:

-

Improving Selectivity: Further modifications to the peptide sequence to enhance its selectivity for microbial and cancer cells over healthy host cells.

-

In Vivo Efficacy: Comprehensive in vivo studies to evaluate the efficacy and safety of the most promising this compound analogs in animal models of infection and cancer.

-

Formulation and Delivery: Development of suitable formulations to improve the stability and delivery of this compound peptides to the target site.

With continued research and development, the this compound peptide family holds the promise of contributing to the arsenal of therapeutic agents needed to combat the growing challenges of infectious diseases and cancer.

References

- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zenitscience.com [zenitscience.com]

- 3. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 5. pubs.acs.org [pubs.acs.org]

The Anticancer and Antiproliferative Potential of Crabrolin: A Technical Whitepaper

An In-depth Examination of a Venom-Derived Peptide for Oncological Research and Drug Development

Introduction

Crabrolin, a tridecapeptide originally isolated from the venom of the European hornet (Vespa crabro), is an antimicrobial peptide that has garnered interest for its potential anticancer and antiproliferative properties.[1][2][3] Like many venom-derived peptides, this compound represents a promising natural source for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on cancer cells, with a focus on quantitative data, experimental methodologies, and its proposed mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Antiproliferative Activity of this compound and Its Derivatives

The antiproliferative effects of this compound and its synthetic analogs have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the peptide required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below. These values were determined using standard cell viability assays.

| Peptide/Analog | HCT-116 (Colorectal Carcinoma) IC50 (µM) | PC-3 (Prostate Carcinoma) IC50 (µM) | H838 (Non-Small-Cell Lung Cancer) IC50 (µM) | U251MG (Glioblastoma Astrocytoma) IC50 (µM) | HaCaT (Normal Keratinocyte) IC50 (µM) |

| This compound | 8.529 | 32.13 | > 100 | > 100 | > 100 |

| This compound-4K | > 100 | > 100 | > 100 | > 100 | > 100 |

| This compound-4R | 31.81 | 18.06 | 12.82 | > 100 | > 100 |

| This compound-9R | > 100 | > 100 | > 100 | > 100 | > 100 |

| This compound-TR | 2.810 | 9.871 | 6.324 | 12.55 | 25.12 |

Data sourced from a 2023 study on designed analogs of this compound.[1]

The data indicates that the parent peptide, this compound, exhibits its most potent antiproliferative activity against the human colorectal carcinoma cell line HCT-116.[1] Notably, the rationally designed analog, this compound-TR, demonstrated a significantly enhanced and broader spectrum of anticancer activity, with IC50 values under 10 µM for three of the tested cancer cell lines.[1] Importantly, this compound and its derivatives showed weaker effects against the normal human keratinocyte cell line HaCaT, suggesting a degree of selectivity for cancer cells.[1]

Proposed Mechanism of Action

The primary mechanism by which this compound and its derivatives are thought to exert their anticancer effects is through the disruption of the cancer cell membrane integrity, leading to increased permeability.[1] This mode of action is characteristic of many antimicrobial peptides. The proposed sequence of events is illustrated in the signaling pathway diagram below.

References

- 1. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Crabrolin against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crabrolin, a tridecapeptide originally isolated from the venom of the European hornet (Vespa crabro), has demonstrated antimicrobial properties.[1][2] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and its analogs against the opportunistic pathogen Pseudomonas aeruginosa. P. aeruginosa is a significant cause of nosocomial infections and is known for its intrinsic and acquired resistance to multiple antibiotics, making the development of new antimicrobial agents a priority.[3][4] The methodologies described herein are based on the widely accepted broth microdilution method.[5][6][7]

Data Presentation

Recent studies have highlighted the potential of this compound and its synthetic analogs as anti-P. aeruginosa agents. The parent peptide, this compound, exhibits moderate activity, while modifications to enhance cationicity have led to significantly more potent derivatives.[1][3]

| Compound | MIC (µM) against P. aeruginosa | Reference |

| This compound | 128 | [1][2] |

| This compound-TR | 4 | [1][2] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of this compound that visibly inhibits the growth of P. aeruginosa.

Materials:

-

This compound or its analogs

-

Pseudomonas aeruginosa strain (e.g., ATCC 27853)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile test tubes

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, ensuring the final concentration of the solvent does not affect bacterial growth) to create a high-concentration stock solution.

-

-

Preparation of P. aeruginosa Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of P. aeruginosa.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted P. aeruginosa inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 16-20 hours.[5]

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of P. aeruginosa. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[8]

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined and establishes the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.[9][10][11]

Materials:

-

MIC plate from Protocol 1

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Micropipettes and sterile tips

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

-

Spread the aliquot onto a sterile MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Interpretation of Results:

Visualizations

Experimental Workflow for MIC and MBC Determination

Caption: Workflow for determining the MIC and MBC of this compound.

Proposed Mechanism of Action of this compound

The primary mechanism of action for many antimicrobial peptides, including likely that of this compound, involves the disruption of the bacterial cell membrane.[12][13]

Caption: Proposed membrane disruption mechanism of this compound.

References

- 1. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. microchemlab.com [microchemlab.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Synthetic Crabrolin Peptides

Welcome to the technical support center for synthetic Crabrolin peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its synthetic versions be difficult to dissolve?

A1: this compound is a 13-amino acid antimicrobial peptide originally isolated from the venom of the European hornet, Vespa crabro. Its sequence is FLPLILRKIVTAL-NH2.[1][2][3] Synthetic this compound can be challenging to dissolve primarily due to its high hydrophobicity; a significant portion of its amino acids are non-polar.[4][5] While it has a net positive charge of +2 at neutral pH, which aids in solubility, the hydrophobic residues can lead to aggregation in aqueous solutions.[1][2] In membrane-mimicking environments, this compound adopts an alpha-helical structure, but it exists as a more disordered random coil in water, which can also influence its solubility.[6]

Q2: What is the first step I should take when trying to dissolve a new batch of lyophilized this compound peptide?

A2: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot first.[7] This prevents the potential loss of valuable peptide if an incorrect solvent is used. Always centrifuge the vial briefly to ensure all the lyophilized powder is at the bottom before opening.[7] Start with a high-purity, sterile solvent, such as deionized or distilled water, as a first attempt.

Q3: My synthetic this compound peptide won't dissolve in water. What should I try next?

A3: If water alone is insufficient, the next step depends on the peptide's charge. Since this compound is a basic peptide (net positive charge), dissolving it in a dilute acidic solution is recommended.[7][8] Try 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[7] Add a small amount of the acidic solution to the peptide, vortex, and then dilute to the desired concentration with water or your experimental buffer.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, for highly hydrophobic peptides like this compound, organic solvents are often necessary.[7][8] Dimethyl sulfoxide (DMSO) is a common choice due to its effectiveness and relatively low toxicity in many biological assays.[7] Other options include dimethylformamide (DMF) or acetonitrile.[7] The recommended procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.[7] Be mindful that high concentrations of organic solvents can be detrimental to cells or interfere with assays.

Q5: I've dissolved the peptide, but it precipitates when I add it to my aqueous buffer. What can I do?

A5: This is a common issue when a peptide is initially dissolved in a strong organic solvent and then diluted into an aqueous buffer. To mitigate this, try adding the aqueous buffer to the peptide-solvent mixture more slowly and with continuous vortexing. If precipitation persists, you may need to re-evaluate your final concentration or the composition of your buffer. In some cases, the peptide may need to be freeze-dried again before attempting solubilization in a different solvent system.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter while working with synthetic this compound peptides.

| Problem | Potential Cause | Recommended Solution |

| The lyophilized peptide appears clumpy or has a glassy texture. | Improper lyophilization or moisture absorption. | While the peptide may still be usable, this can affect solubility. Ensure the vial is brought to room temperature before opening to minimize condensation. Proceed with the recommended solubilization protocols. |

| The peptide solution is cloudy or contains visible particulates. | Incomplete dissolution or peptide aggregation. | The peptide is not fully dissolved.[7] Use sonication in a water bath to aid dissolution.[7][8] Gentle warming (<40°C) can also be effective, but use with caution to avoid peptide degradation.[7] If the solution remains cloudy, it indicates the peptide is suspended, not dissolved, and a stronger solvent system may be needed. |

| The peptide dissolves initially but crashes out of solution over time. | The solution is supersaturated, or the peptide is aggregating. | Store peptide solutions in aliquots and frozen at -20°C or below to maintain stability.[8] Avoid repeated freeze-thaw cycles. If the peptide is prone to aggregation, consider using denaturing agents like guanidinium hydrochloride or urea, but be aware these will interfere with most biological systems.[8] |

| Inconsistent experimental results between different batches of dissolved peptide. | Inaccurate peptide concentration due to incomplete solubilization. | Always ensure the peptide is fully dissolved before use, resulting in a clear, particle-free solution.[7] After solubilization, centrifuge the solution to pellet any undissolved material before transferring the supernatant. |

Experimental Protocols

Protocol 1: Solubilization of Basic/Hydrophobic Peptides using an Acidic Solution

This protocol is suitable for this compound and other peptides with a net positive charge.

-

Preparation : Allow the lyophilized peptide vial to warm to room temperature. Briefly centrifuge the vial to collect all the powder at the bottom.

-

Initial Dissolution : Prepare a 10% aqueous solution of acetic acid. Add a small volume of this solution to the vial to wet the peptide. For example, for 1 mg of peptide, start with 20-50 µL of the acidic solution.

-

Vortexing : Vortex the vial for 1-2 minutes to ensure the peptide is fully wetted and begins to dissolve.

-

Dilution : Gradually add sterile, purified water or your desired buffer to reach the final target concentration. Vortex the solution after each addition.

-

Final Check : Inspect the solution to ensure it is clear and free of particulates. If not, sonicate for 5-10 minutes.

Protocol 2: Solubilization of Highly Hydrophobic Peptides using an Organic Solvent

This protocol is recommended when aqueous or acidic solutions fail.

-

Preparation : Bring the lyophilized peptide to room temperature and centrifuge the vial.

-

Initial Dissolution : Add a minimal amount of 100% DMSO to the peptide (e.g., 20-50 µL for 1 mg).

-

Vortexing : Vortex thoroughly until the peptide is completely dissolved in the DMSO. The solution should be clear.

-

Stepwise Dilution : While vortexing, slowly add your aqueous buffer to the DMSO-peptide mixture in a stepwise manner. This gradual dilution is critical to prevent the peptide from precipitating.

-

Final Concentration : Continue diluting until the desired final peptide concentration is reached. Note the final percentage of DMSO in your solution, as it may affect your experiment (typically, <1% is well-tolerated in cell-based assays).[7]

Data Summary

The choice of solvent is critical and depends on the physicochemical properties of the peptide. The following table summarizes general guidelines for peptides like this compound.

| Peptide Characteristic | Primary Solvent Choice | Secondary Solvent Choice | Considerations |

| Basic (Net Positive Charge) | Deionized Water | Dilute Acetic Acid or TFA[7] | Start with water. If solubility is low, the acidic pH will increase the net positive charge, improving interaction with water. |

| High Hydrophobicity (>50% hydrophobic residues) | DMSO, DMF, Acetonitrile[7] | Isopropanol, Methanol | Dissolve completely in the organic solvent first, then slowly dilute with aqueous buffer.[7] |

| Prone to Aggregation | Denaturing Agents (Guanidine-HCl, Urea) | Organic Solvents (DMSO) | Denaturants will disrupt secondary structures and interfere with biological assays.[8] Use only when other methods fail and if compatible with the downstream application. |

Visualizations

Peptide Solubilization Workflow

Caption: Workflow for solubilizing synthetic this compound peptides.

Conceptual Mechanism of this compound Action

Caption: Conceptual pathway of this compound's antimicrobial action.

References

- 1. Structural and Functional Characterization of the Newly Designed Antimicrobial Peptide Crabrolin21 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. bachem.com [bachem.com]

Preventing aggregation of Crabrolin during synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Crabrolin, a hydrophobic 13-residue peptide (FLPLILRKIVTAL-NH₂). The primary focus is on preventing aggregation, a common issue that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a naturally occurring antimicrobial peptide with the sequence Phe-Leu-Pro-Leu-Ile-Leu-Arg-Lys-Ile-Val-Thr-Ala-Leu-NH₂.[1] Its synthesis is challenging primarily due to its high hydrophobicity, which makes it prone to aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and difficult purification.

Q2: What is peptide aggregation and why does it occur during this compound synthesis?

Peptide aggregation is the self-association of peptide chains, often driven by intermolecular hydrogen bonding and hydrophobic interactions.[2] In the case of this compound, the high proportion of hydrophobic amino acid residues promotes these interactions, causing the growing peptide chains to clump together on the solid support resin. This clumping hinders the access of reagents to the reactive sites, leading to truncated or deletion sequences.

Q3: At what stage of synthesis is aggregation most likely to occur?

Aggregation is typically observed after the addition of the fifth or sixth amino acid residue and can become more severe as the peptide chain elongates.[2] For hydrophobic peptides like this compound, this can be a critical issue that needs to be addressed from the early stages of synthesis.

Troubleshooting Guide: Preventing this compound Aggregation

This guide provides specific troubleshooting strategies to mitigate aggregation during this compound synthesis.

Issue 1: Poor Swelling of the Resin and Incomplete Reactions

Symptoms:

-

The resin bed appears shrunken or does not swell adequately in the synthesis solvent.

-

Incomplete coupling or deprotection reactions, as indicated by monitoring techniques (e.g., Kaiser test).

Possible Causes:

-

Peptide aggregation on the resin, preventing solvent penetration and reagent access.

-

Inappropriate solvent choice for the hydrophobic peptide sequence.

Solutions:

| Strategy | Recommendation | Rationale |

| Solvent Selection | Use N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). A mixture of DCM/DMF/NMP (1:1:1) can also be effective. Consider adding 20% trifluoroethanol (TFE) to the reaction mixture.[3] | NMP is less polar than DMF and can better solvate hydrophobic peptides, reducing aggregation. TFE can disrupt secondary structures that contribute to aggregation. |

| Chaotropic Agents | Add chaotropic salts like LiCl or NaClO₄ (up to 0.8 M) to the coupling and deprotection solutions.[2] | These salts disrupt hydrogen bonding networks between peptide chains, a primary driver of aggregation. |

| Elevated Temperature | Perform coupling and deprotection steps at elevated temperatures (e.g., 50-86°C).[4][5] Microwave synthesis can be particularly effective for rapid heating.[4] | Heat provides the energy to break up intermolecular hydrogen bonds, disrupting aggregates and improving reaction kinetics. |

Issue 2: Low Crude Purity and Presence of Deletion Sequences

Symptoms:

-

HPLC analysis of the crude product shows a complex mixture with multiple peaks corresponding to deletion sequences.

-

Low yield of the target this compound peptide.

Possible Causes:

-

Severe on-resin aggregation leading to failed coupling steps.

-

Inefficient coupling reagents for sterically hindered or aggregation-prone sequences.

Solutions:

| Strategy | Recommendation | Rationale |

| Coupling Reagents | Use highly efficient coupling reagents such as HATU, HBTU, or PyAOP in combination with an additive like HOAt or HOBt.[6][7][8] | These reagents promote rapid and efficient peptide bond formation, which can outcompete the rate of aggregation. Additives can suppress racemization, especially at elevated temperatures. |

| Resin Selection | Utilize a low-loading resin (e.g., 0.1-0.3 mmol/g) or a resin with good swelling properties like PEG-based resins (e.g., TentaGel).[2][9][10] | Lower loading reduces the proximity of growing peptide chains, minimizing intermolecular interactions and aggregation. PEG-based resins improve solvation of the peptide-resin matrix. |

| Pseudoproline Dipeptides | Strategically incorporate pseudoproline dipeptides at key positions in the sequence. | Pseudoprolines introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures that can lead to aggregation. |

Issue 3: Difficulty in Purifying the Cleaved Peptide

Symptoms:

-

The cleaved this compound peptide is insoluble in standard purification solvents (e.g., water/acetonitrile mixtures).

-

The peptide precipitates during HPLC purification.

Solutions:

| Strategy | Recommendation | Rationale |

| Cleavage Cocktail | Use a cleavage cocktail containing scavengers appropriate for the protecting groups used, especially for Arginine and Lysine. A common cocktail is TFA/TIS/water (95:2.5:2.5). For sequences with Trp, Cys, or Met, Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended.[11][12] | Proper cleavage and deprotection are crucial to obtain a product that is amenable to purification. Scavengers prevent side reactions that can lead to impurities and solubility issues. |

| Purification Protocol | Dissolve the crude peptide in a strong solvent like neat TFA or formic acid and then dilute it into the initial HPLC mobile phase. Use a C4 or C8 reverse-phase column instead of a C18 column.[13] A shallow gradient during HPLC can improve separation. | Highly hydrophobic peptides like this compound may require stronger initial solubilization conditions. Columns with shorter alkyl chains are often better suited for the purification of very hydrophobic peptides. |

| Solubilizing Agents | If the peptide remains aggregated after cleavage, attempt to solubilize it in solutions containing detergents (e.g., SDS) or chaotropic agents (e.g., guanidinium chloride). | These agents can disrupt the non-covalent interactions holding the aggregates together, allowing for subsequent purification. |

Experimental Protocols

Standard Solid-Phase Synthesis of this compound

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis of this compound on a Rink Amide resin.

-

Resin Preparation:

-

Swell Rink Amide resin (0.1-0.3 mmol/g loading) in DMF for 1 hour in a reaction vessel.[9]

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH, 3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) with an activator base (e.g., DIPEA, 6-10 equivalents) in NMP.

-

Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature or 30-60 minutes at 50°C.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the newly added amino acid.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Ala, Thr, Val, Ile, Lys, Arg, Leu, Ile, Leu, Pro, Leu, Phe).

-

-

Cleavage and Deprotection:

-

After the final amino acid coupling and deprotection, wash the resin thoroughly with DCM and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[14]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., neat TFA) and dilute with the HPLC mobile phase A.

-

Purify the peptide by reverse-phase HPLC on a C4 or C8 column using a water/acetonitrile gradient containing 0.1% TFA.[15]

-

Collect the fractions containing the pure peptide and confirm the identity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final this compound peptide.

-

Quantitative Data Summary

The following table summarizes key parameters that can be optimized to prevent aggregation during this compound synthesis. Specific values for this compound are often not available in the literature; therefore, ranges and recommendations are based on best practices for synthesizing hydrophobic peptides.

| Parameter | Recommended Range / Value | Notes |

| Resin Loading | 0.1 - 0.3 mmol/g[2][9] | Lower loading minimizes inter-chain interactions. |

| Synthesis Solvent | NMP, DMF, or mixtures thereof. Addition of 20% TFE can be beneficial. | NMP is generally preferred for hydrophobic peptides. |

| Coupling Temperature | Room Temperature to 86°C[4][5] | Higher temperatures can increase reaction rates but may also increase racemization of certain amino acids. |

| Coupling Reagents | HATU, HBTU, PyAOP[6][7][8] | Use a 3-5 fold excess of amino acid and coupling reagents. |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5)[14] | For peptides containing sensitive residues, other cocktails may be necessary.[11][12] |

| Crude Peptide Concentration for Purification | As low as practically possible | High concentrations can promote aggregation even in solution. |

| Purification Column | C4 or C8 Reverse-Phase[13] | Less hydrophobic than C18, which can improve recovery of hydrophobic peptides. |

| pH of Mobile Phase (Purification) | Acidic (e.g., 0.1% TFA) | Low pH helps to keep the peptide protonated and soluble. |

Visualizations

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: Troubleshooting logic for this compound aggregation.

Caption: Factors contributing to and preventing this compound aggregation.

References

- 1. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. iris-biotech.de [iris-biotech.de]

- 8. bachem.com [bachem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. iris-biotech.de [iris-biotech.de]

- 12. merckmillipore.com [merckmillipore.com]

- 13. biotage.com [biotage.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. protocols.io [protocols.io]

Technical Support Center: Enhancing Crabrolin Peptide Selectivity

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on modifying the Crabrolin peptide sequence to improve its therapeutic selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for improving the selectivity of this compound?

A1: The primary strategy involves modifying the amino acid sequence to increase cationicity, which enhances its affinity for negatively charged bacterial or cancer cell membranes over the zwitterionic membranes of normal eukaryotic cells, like red blood cells.[1][2][3] This is often achieved by substituting neutral or hydrophobic residues with positively charged amino acids like Arginine (Arg) or Lysine (Lys).[1][4] The goal is to increase antimicrobial or anticancer activity while minimizing toxicity, such as hemolytic activity.[3][5]

Q2: How does changing the number and position of charged residues affect this compound's activity?

A2: Increasing the number of positively charged residues generally improves antibacterial and anticancer activities.[1] For instance, the analog this compound-TR, a double-arginine-modified peptide, showed significantly more potent activity against Pseudomonas aeruginosa (MIC of 4 μM) compared to the parent peptide (MIC of 128 μM).[1][2][3] However, the position of these charges is also crucial as it influences the peptide's amphipathicity and its ability to form a secondary structure (like an α-helix) necessary for membrane interaction.[4][6] An inappropriate distribution of charges can negatively impact the peptide's selective disruption of target membranes.[1]

Q3: What is the main mechanism of action for this compound and its analogs?

A3: this compound and its derivatives primarily act by disrupting the integrity of cell membranes.[1][6][7] The positively charged peptide is electrostatically attracted to the negatively charged components of bacterial or cancer cell membranes.[7] Following this attraction, the peptide perturbs the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[1][7]

Q4: My modified peptide shows high antimicrobial activity but also high hemolysis. What should I do?

A4: High hemolytic activity indicates a lack of selectivity. While α-helicity is often necessary for hemolytic activity, it is not an absolute prerequisite for antibacterial action.[4] To address this, consider the following:

-

Adjust Hydrophobicity: Reduce the overall hydrophobicity or alter the hydrophobic face of the peptide, as excessive hydrophobicity can lead to non-specific interactions with eukaryotic membranes.

-

Modify Charged Residues: Experiment with the type and position of charged amino acids. For example, replacing a residue with Arginine instead of Lysine can alter activity.[1] The goal is to find a balance that maintains antimicrobial potency while reducing interactions with erythrocyte membranes.[4]

-

Proline Substitution: The presence of Proline can disrupt helical structures.[4] Strategically placing a Proline residue might reduce hemolytic activity by altering the peptide's conformation.[7]

Troubleshooting Guides

Issue 1: Low Yield or Purity in Peptide Synthesis

-

Problem: The synthesized this compound analog has a low yield or contains significant impurities after cleavage from the resin.

-

Possible Causes & Solutions:

-

Peptide Aggregation: Hydrophobic residues in the this compound sequence can cause the growing peptide chain to aggregate on the solid support, leading to incomplete reactions.[8][9]

-

Incomplete Coupling: Steric hindrance, especially with modified or bulky amino acids, can prevent complete coupling.

-

Side Reactions during Cleavage: The cleavage cocktail can cause unintended modifications to the peptide.

-

Solution: Optimize the cleavage reagents and conditions. Ensure high-quality, pure reagents are used to minimize the introduction of impurities.[8]

-

-

Issue 2: Modified Peptide Shows Poor Antimicrobial or Anticancer Activity

-

Problem: The designed this compound analog does not exhibit the expected increase in biological activity.

-

Possible Causes & Solutions:

-

Incorrect Secondary Structure: The modifications may have disrupted the α-helical conformation that is often important for activity.

-

Solution: Analyze the secondary structure using Circular Dichroism (CD) Spectroscopy.[1] If the helical content is low in a membrane-mimicking environment (like TFE), redesign the peptide to improve its amphipathic character.

-

-

Suboptimal Cationicity/Hydrophobicity Balance: The balance between positive charge and hydrophobicity is critical for membrane interaction.

-

Issue 3: Inconsistent Results in Membrane Permeability Assays

-

Problem: The results from Sytox Green or other membrane permeability assays are not reproducible.

-

Possible Causes & Solutions:

-

Peptide Concentration: The rate of membrane permeabilization is highly dependent on the peptide concentration.

-

Solution: Ensure accurate peptide quantification before the assay. Run assays at multiple concentrations, such as the IC50 and IC90, to observe dose-dependent effects.[1]

-

-

Cell Viability and Density: The state and number of bacterial or cancer cells can affect the assay outcome.

-

Solution: Use cells from the same passage number and ensure a consistent cell density for each experiment. Verify cell viability before starting the assay.

-

-

Data on this compound and Its Analogs

The following tables summarize the biological activity of native this compound and several of its modified analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Various Bacteria (in μM)

| Peptide | S. aureus | P. aeruginosa | E. coli | K. pneumoniae |

|---|---|---|---|---|

| This compound | 2 | 128 | >128 | 64 |

| This compound-4R | 4 | 64 | 64 | 32 |

| This compound-TR | 4 | 4 | 2 | 8 |

| This compound-FR | 4 | 16 | 16 | 16 |

| This compound-AR | 4 | 32 | 32 | 16 |

| This compound-PR | 4 | 16 | 16 | 8 |

| Crabrolin21 | 4 | 16 | 4 | 4 |

Data compiled from multiple sources.[1][5][11]

Table 2: Anti-proliferative and Hemolytic Activity of this compound Analogs

| Peptide | Anti-proliferative IC50 on H838 cells (μM) | Hemolytic Activity HC50 (μM) |

|---|---|---|

| This compound | 10.44 | >512 |

| This compound-TR | 3.76 | >512 |

| This compound-FR | 5.67 | 18.08 |

| This compound-AR | 6.63 | 59.05 |

| This compound-PR | 3.09 | >512 |

Data extracted from a 2023 study on this compound analogs.[1]

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS)

This is a standard method for synthesizing this compound and its analogs.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amidation).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and add it to the resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF and other solvents to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

-

Characterization: Confirm the mass and purity of the final peptide using mass spectrometry (MS).[12]

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton broth).

-

Dilution: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Peptide Preparation: Prepare a series of 2-fold serial dilutions of the peptide in a 96-well microtiter plate.

-

Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-